2-{4-[(Furan-2-ylmethyl)amino]-3-nitrobenzenesulfonamido}acetic acid
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Overview
Description
2-{4-[(Furan-2-ylmethyl)amino]-3-nitrobenzenesulfonamido}acetic acid is a complex organic compound that features a furan ring, a nitro group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(Furan-2-ylmethyl)amino]-3-nitrobenzenesulfonamido}acetic acid typically involves multiple steps. One common approach starts with the nitration of a suitable benzene derivative to introduce the nitro group. This is followed by sulfonation to add the sulfonamide group. The furan ring is then introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, microwave-assisted synthesis can be employed to reduce reaction times and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-{4-[(Furan-2-ylmethyl)amino]-3-nitrobenzenesulfonamido}acetic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) in tetrahydrofuran (THF) as a solvent.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 2-{4-[(Furan-2-ylmethyl)amino]-3-aminobenzenesulfonamido}acetic acid.
Substitution: Various sulfonamide derivatives.
Scientific Research Applications
2-{4-[(Furan-2-ylmethyl)amino]-3-nitrobenzenesulfonamido}acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitro and sulfonamide groups.
Medicine: Explored for its potential use in developing new drugs, particularly for its antibacterial and anti-inflammatory properties.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{4-[(Furan-2-ylmethyl)amino]-3-nitrobenzenesulfonamido}acetic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can damage bacterial DNA, leading to antibacterial effects. The sulfonamide group can inhibit the activity of certain enzymes, contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
Furosemide: A diuretic with a similar sulfonamide group.
Nitrofurantoin: An antibiotic with a similar nitro group and furan ring.
Sulfanilamide: An antibacterial agent with a similar sulfonamide group.
Uniqueness
2-{4-[(Furan-2-ylmethyl)amino]-3-nitrobenzenesulfonamido}acetic acid is unique due to the combination of its functional groups, which confer a range of biological activities. Its structure allows for multiple points of chemical modification, making it a versatile compound for drug development and other applications .
Properties
IUPAC Name |
2-[[4-(furan-2-ylmethylamino)-3-nitrophenyl]sulfonylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O7S/c17-13(18)8-15-24(21,22)10-3-4-11(12(6-10)16(19)20)14-7-9-2-1-5-23-9/h1-6,14-15H,7-8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKURNVOTCOPJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=C(C=C(C=C2)S(=O)(=O)NCC(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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